Cas no 32888-87-2 (Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate)

Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate 化学的及び物理的性質
名前と識別子
-
- Dimethyl 2-amino-5-chloroterephthalate
- dimethyl 2-amino-5-chlorobenzene-1,4-dicarboxylate
- 2-amino-5-chloroterephthalic acid dimethyl ester
- 2-Amino-5-chlorterephthalsaeuredimethylester
- AC1N6ZH1
- AK-80859
- ANW-68007
- CTK8C2208
- dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate
- KB-251603
- SureCN2897626
- 32888-87-2
- dimethyl 2-amino-5-chloro-terephthalate
- SB80936
- Dimethyl2-amino-5-chloroterephthalate
- SCHEMBL2897626
- DTXSID10401145
- 1,4-Benzenedicarboxylic acid, 2-amino-5-chloro-, dimethyl ester
- Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate
-
- インチ: InChI=1S/C10H10ClNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3
- InChIKey: CRBJUFXJQMGCGC-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C=C(C(=C1)N)C(=O)OC)Cl
計算された属性
- せいみつぶんしりょう: 243.0299
- どういたいしつりょう: 243.0298355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 78.6Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 385.2±37.0 °C at 760 mmHg
- フラッシュポイント: 186.8±26.5 °C
- ようかいど: Dichloromethane, Dimethylsulfoxide
- PSA: 78.62
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D456788-10g |
Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate |
32888-87-2 | 10g |
$259.00 | 2023-05-18 | ||
Alichem | A019150370-1g |
Dimethyl 2-amino-5-chloroterephthalate |
32888-87-2 | 95% | 1g |
$490.05 | 2023-09-02 | |
Alichem | A019150370-5g |
Dimethyl 2-amino-5-chloroterephthalate |
32888-87-2 | 95% | 5g |
$1835.92 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733390-1g |
Dimethyl 2-amino-5-chloroterephthalate |
32888-87-2 | 98% | 1g |
¥4400.00 | 2024-05-19 | |
Crysdot LLC | CD12083202-1g |
Dimethyl 2-amino-5-chloroterephthalate |
32888-87-2 | 95+% | 1g |
$535 | 2024-07-24 | |
TRC | D456788-25g |
Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate |
32888-87-2 | 25g |
$ 505.00 | 2022-06-05 | ||
TRC | D456788-5g |
Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate |
32888-87-2 | 5g |
$144.00 | 2023-05-18 | ||
TRC | D456788-25000mg |
Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate |
32888-87-2 | 25g |
$615.00 | 2023-05-18 |
Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate 関連文献
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Hyeonbin Ha,Hyungwoo Hahm,Dong Gyun Jwa,Kwangho Yoo,Myung Hwan Park,Minyoung Yoon,Youngjo Kim,Min Kim CrystEngComm 2017 19 5361
Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylateに関する追加情報
Comprehensive Overview of Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate (CAS No. 32888-87-2)
Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate (CAS No. 32888-87-2) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative, featuring both amino and chloro functional groups, serves as a critical intermediate in synthesizing bioactive molecules. Its unique structure, combining a benzene ring with strategically placed substituents, makes it invaluable for developing drug candidates and crop protection agents. Researchers frequently explore its reactivity in cross-coupling reactions and ester hydrolysis, aligning with the growing demand for sustainable synthetic methodologies.
In recent years, the compound has gained attention due to its potential role in green chemistry applications. With increasing interest in eco-friendly synthesis, scientists are investigating how Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate can be incorporated into catalytic processes that minimize waste. Searches for "biodegradable chemical intermediates" and "low-toxicity ester compounds" highlight this trend. The compound’s balanced lipophilicity and electron-withdrawing properties also make it a subject of studies on structure-activity relationships (SAR), particularly in medicinal chemistry forums.
From a technical perspective, the CAS No. 32888-87-2 identifier ensures precise tracking in regulatory and safety documentation, a priority for industries complying with REACH and GMP standards. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to verify its purity, reflecting the compound’s importance in high-value applications. Discussions around "analytical method validation" and "impurity profiling" frequently reference such compounds, underscoring their relevance in quality control workflows.
The versatility of Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate extends to material science, where its aromatic core contributes to the design of organic semiconductors and photoactive materials. As interest surges in "organic electronics" and "sustainable materials," researchers are examining its derivatives for optoelectronic properties. This dual applicability—spanning life sciences and advanced materials—positions the compound as a bridge between disciplines, a theme increasingly explored in interdisciplinary journals.
For synthetic chemists, optimizing the yield of CAS No. 32888-87-2 remains a key challenge. Recent publications address "solvent-free synthesis" and "microwave-assisted reactions" to improve efficiency, topics trending in academic search queries. Additionally, its stability under varying pH conditions makes it a candidate for studies on "pH-sensitive drug delivery," connecting it to cutting-edge therapeutic strategies.
In summary, Dimethyl 2-amino-5-chloro-1,4-benzenedicarboxylate exemplifies how targeted molecular design drives innovation across industries. Its intersection with green chemistry, drug development, and material science ensures continued relevance in both research and commercial spheres, answering the demand for multifunctional, scalable chemical building blocks.
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